5-Iodo-1-(methoxymethoxy)pent-2-yne
Description
Significance of Functionalized Alkyne Building Blocks in Modern Organic Synthesis
Functionalized alkynes are crucial building blocks in organic synthesis, prized for their versatility and reactivity. rsc.orgnumberanalytics.com The carbon-carbon triple bond, with its linear geometry and high electron density, serves as a reactive handle for a multitude of chemical transformations. numberanalytics.comlibretexts.org These include addition reactions, cycloadditions, and metal-catalyzed cross-coupling reactions, allowing for the construction of complex molecular architectures. numberanalytics.comfastercapital.com The presence of additional functional groups on the alkyne backbone further enhances their synthetic utility, enabling chemists to introduce diverse structural motifs and functionalities into target molecules, such as pharmaceuticals, agrochemicals, and advanced materials. rsc.orgfastercapital.com The ability to form new carbon-carbon bonds through reactions like the alkylation of acetylide anions makes alkynes indispensable for building complex molecular skeletons from simpler precursors. libretexts.orglibretexts.org
Strategic Utility of Haloalkynes in Catalytic Cross-Coupling Methodologies
Haloalkynes, which are alkynes bearing a halogen atom on one of the sp-hybridized carbons, are particularly valuable reagents in organic synthesis. They participate in a wide array of transition metal-catalyzed cross-coupling reactions, which are fundamental methods for carbon-carbon bond formation. acs.org These reactions, including Sonogashira, Cadiot-Chodkiewicz, and other related couplings, allow for the direct connection of an alkynyl group to various other organic fragments. fastercapital.comresearchgate.net The nature of the halogen atom can influence the reactivity and selectivity of these transformations. Palladium-catalyzed reactions have been developed for the cross-haloalkynylation of haloalkynes, demonstrating the ability to form dihaloalkenyne derivatives with high chemo- and regioselectivity under mild conditions. acs.orgnih.gov This highlights the strategic advantage of using haloalkynes to construct highly functionalized and complex molecular structures that might be challenging to access through other synthetic routes. acs.org
Role of Protecting Groups in Multistep Organic Transformations: A Focus on Methoxymethyl (MOM) Ethers
In the synthesis of complex organic molecules, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a desired chemical transformation elsewhere in the molecule. wikipedia.org This is the role of a protecting group. An ideal protecting group should be easy to introduce, stable to the reaction conditions of the subsequent steps, and readily removed under specific and mild conditions. uchicago.edu
The methoxymethyl (MOM) ether is a common protecting group for alcohols and phenols. adichemistry.comtotal-synthesis.comwikipedia.org It is an acetal (B89532) that is stable to a variety of nucleophilic and basic conditions, as well as many oxidizing and reducing agents. adichemistry.comtotal-synthesis.com
Protection Strategies:
The introduction of a MOM group, or "MOM protection," can be achieved through several methods:
Using Chloromethyl methyl ether (MOM-Cl): This is a common method, typically carried out in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). adichemistry.comwikipedia.org Alternatively, a strong base such as sodium hydride (NaH) can be used to first deprotonate the alcohol. total-synthesis.com
Using Dimethoxymethane (B151124) (Methylal): In the presence of an acid catalyst like phosphorus pentoxide (P2O5) or trifluoromethanesulfonic acid (TfOH), dimethoxymethane can be used to form MOM ethers. adichemistry.com
Deprotection Strategies:
The removal of the MOM group, or "deprotection," is typically accomplished under acidic conditions. adichemistry.comtotal-synthesis.com
Acidic Hydrolysis: Treatment with dilute acids such as hydrochloric acid (HCl) in an alcohol solvent or trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) can effectively cleave the MOM ether. adichemistry.comtotal-synthesis.com
Lewis Acids: Certain Lewis acids can also be employed for deprotection. total-synthesis.com
Alternative Methods: Milder, more specific methods have been developed, such as the use of trimethylsilyl (B98337) triflate (TMSOTf) and 2,2′-bipyridyl, which can be beneficial for substrates with acid-sensitive functional groups. acs.org
The MOM group offers several advantages in organic synthesis. Its stability under a wide range of non-acidic conditions makes it a robust protecting group for multistep sequences. adichemistry.com However, its primary limitation is its lability to acid, which can restrict its use in synthetic routes that require acidic reaction conditions. total-synthesis.com The choice of a protecting group is a critical strategic decision in synthesis design, and the MOM group provides a valuable option within the synthetic chemist's toolkit. uchicago.edu
Contextualization of 5-Iodo-1-(methoxymethoxy)pent-2-yne as a Versatile Synthetic Intermediate
The compound this compound incorporates three key functional elements that make it a highly versatile synthetic intermediate:
An Iodoalkyne: The iodo substituent on the alkyne allows for participation in a variety of cross-coupling reactions, enabling the formation of new carbon-carbon bonds at this position.
A MOM-protected Alcohol: The primary alcohol is protected as a MOM ether, preventing it from undergoing unwanted reactions while allowing for transformations at the iodoalkyne terminus. The MOM group can be selectively removed at a later stage to unmask the alcohol for further functionalization.
A Pent-2-yne Chain: The five-carbon chain provides a structural backbone that can be further elaborated.
This combination of functionalities allows for a stepwise and controlled manipulation of the molecule. For instance, the iodoalkyne can first be coupled with another organic fragment, and then the MOM group can be removed to reveal the alcohol, which can then be oxidized, esterified, or otherwise modified. This strategic sequencing of reactions is a cornerstone of modern synthetic chemistry.
Research Objectives and Scope of Investigation for this compound
The primary research objective concerning this compound is to explore its reactivity and utility as a building block in the synthesis of more complex molecules. The scope of investigation would include:
Synthesis: Developing efficient and scalable methods for the preparation of this compound.
Reactivity: Investigating the scope and limitations of its participation in various chemical reactions, particularly transition metal-catalyzed cross-coupling reactions.
Applications: Demonstrating its utility by employing it in the total synthesis of natural products or other target molecules of scientific interest.
By understanding the chemical behavior of this versatile intermediate, chemists can better harness its potential for the efficient construction of complex and valuable organic compounds.
Structure
2D Structure
3D Structure
Properties
CAS No. |
650140-09-3 |
|---|---|
Molecular Formula |
C7H11IO2 |
Molecular Weight |
254.07 g/mol |
IUPAC Name |
5-iodo-1-(methoxymethoxy)pent-2-yne |
InChI |
InChI=1S/C7H11IO2/c1-9-7-10-6-4-2-3-5-8/h3,5-7H2,1H3 |
InChI Key |
QFMOGSVRPVNAAS-UHFFFAOYSA-N |
Canonical SMILES |
COCOCC#CCCI |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Iodo 1 Methoxymethoxy Pent 2 Yne
Retrosynthetic Analysis and Identification of Key Precursors
A retrosynthetic analysis of the target compound, 5-Iodo-1-(methoxymethoxy)pent-2-yne, logically disconnects the molecule at key functional groups. The primary disconnections involve the carbon-iodine bond, the methoxymethyl (MOM) ether protecting group, and the alkyne core. This analysis reveals that a crucial building block is a functionalized pent-2-yn-1-ol intermediate. The synthesis would logically proceed by first preparing or obtaining a suitable pentynol, protecting the hydroxyl group, and finally, performing a regioselective iodination.
The synthesis of functionalized pent-2-yn-1-ol intermediates is a foundational step. These alkynols serve as the carbon backbone for the target molecule. Various palladium(II) complexes, such as PdCl2, have been shown to catalyze the cyclization of starting materials like 3-pentyn-1-ol (B167779) and 4-pentyn-1-ol. researchgate.net While these studies focus on subsequent reactions, they underscore the utility of simple pentynols as versatile starting materials in organometallic catalysis. researchgate.net The conversion of these pentynols can ultimately lead to products like 5-hydroxy-2-pentanone through hydrolysis, demonstrating the reactivity of the hydroxyl and alkyne functionalities within a five-carbon chain. researchgate.net
The formation of the carbon-carbon triple bond is central to the synthesis. Traditional methods for introducing an alkyne group often rely on nucleophilic pathways that employ metal acetylides. acs.org An alternative and widely used strategy is the double elimination reaction from vicinal or geminal dihalides, typically using a strong base like sodium amide (NaNH₂). masterorganicchemistry.com This process can effectively convert an alkene into an alkyne through a two-step sequence involving halogenation followed by a double dehydrohalogenation. masterorganicchemistry.com
Development and Optimization of Iodination Protocols for Alkyne Substrates
The introduction of an iodine atom onto the terminal position of the alkyne is a critical transformation. Iodoalkynes are highly valuable synthetic intermediates due to the reactivity of the carbon-iodine bond, which facilitates further coupling reactions. mdpi.comnih.gov
Direct iodination of the C(sp)-H bond is a common and efficient method for synthesizing 1-iodoalkynes. A variety of reagents and catalytic systems have been developed to achieve this transformation with high yield and selectivity.
N-Iodosuccinimide (NIS): NIS is a popular iodinating agent due to its high functional group tolerance. mdpi.com Its reactivity can be effectively mediated by inexpensive bases or catalysts. Systems using catalytic amounts of potassium carbonate (K₂CO₃) or 4-dimethylaminopyridine (B28879) (DMAP) have proven highly efficient, providing excellent yields for a range of terminal alkynes. mdpi.comresearchgate.net Another approach involves using γ-Al₂O₃ as an inexpensive and effective catalyst for the NIS-mediated iodination, which also shows excellent chemoselectivity. rsc.orgrsc.org Acetic acid has also been shown to activate NIS for chemoselective iodination under metal-free conditions. organic-chemistry.org
Hypervalent Iodine Reagents: Reagents such as (diacetoxyiodo)benzene (B116549) (PIDA) in combination with an iodine source like tetrabutylammonium (B224687) iodide (TBAI) can selectively generate 1-iodoalkynes. nih.gov The reaction conditions can be tuned to control the degree of iodination, preventing the formation of di- or tri-iodinated byproducts. nih.govorganic-chemistry.org
Copper-Catalyzed Iodination: A facile method using potassium iodide (KI) as the iodine source and copper(II) sulfate (B86663) (CuSO₄) as a catalyst in an acetate (B1210297) buffer has been developed. nih.gov This system is operationally simple, proceeds rapidly, and is chemoselective enough to be used on complex molecules like peptides. nih.gov
Table 1: Comparison of Selected Methods for Direct Iodination of Terminal Alkynes
| Reagent System | Catalyst/Base | Solvent | Typical Yields | Reference |
| N-Iodosuccinimide (NIS) | K₂CO₃ / TBAB | Methanol | Up to 99% | mdpi.comresearchgate.net |
| N-Iodosuccinimide (NIS) | 4-Dimethylaminopyridine (DMAP) | Acetonitrile | Up to 97% | mdpi.comresearchgate.net |
| N-Iodosuccinimide (NIS) | γ-Al₂O₃ | Dichloromethane (B109758) | Up to 99% | rsc.orgrsc.org |
| (Diacetoxyiodo)benzene (PIDA) | Tetrabutylammonium Iodide (TBAI) | Acetonitrile | Good to Excellent | nih.gov |
| Potassium Iodide (KI) | Copper(II) Sulfate (CuSO₄) | Acetonitrile/Buffer | 55-98% | nih.gov |
| Iodine (I₂) | Morpholine Complex | Liquid Ammonia (B1221849) | Good | manac-inc.co.jp |
When direct iodination is not feasible or desirable, alternative two-step methods can be employed.
Halogen Exchange: The Finkelstein reaction is a classic method for converting alkyl chlorides or bromides into iodides using sodium iodide in a suitable solvent like acetone. manac-inc.co.jp This Sₙ2 reaction provides a straightforward route to iodides from other halides. manac-inc.co.jp
Organometallic Intermediates: For substrates where direct halogen exchange is difficult, an indirect approach via organometallic reagents is effective. manac-inc.co.jp This involves converting an alkyl halide into a Grignard reagent or an organolithium compound, which is then quenched with elemental iodine. manac-inc.co.jpmanac-inc.co.jp This method often results in high-purity iodoalkanes and offers an alternative pathway for introducing iodine. manac-inc.co.jp
Selective Protection of Hydroxyl Functionality as the Methoxymethyl (MOM) Ether
In a multistep synthesis, protecting reactive functional groups is essential to prevent unwanted side reactions. The hydroxyl group of the pent-2-yn-1-ol intermediate must be protected before the iodination step. The methoxymethyl (MOM) ether is a widely used protecting group for alcohols due to its stability under a broad range of conditions. adichemistry.comresearchgate.nethighfine.com
The MOM group is typically introduced by treating the alcohol with chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), in a solvent like dichloromethane. adichemistry.comwikipedia.org This forms the MOM ether, which is stable to strongly basic and weakly acidic conditions, as well as to many organometallic reagents and nucleophiles. researchgate.nethighfine.com The stability of the MOM ether makes it compatible with the conditions required for subsequent iodination reactions.
The removal of the MOM group, or deprotection, is generally achieved under acidic conditions, such as with hydrochloric acid or p-toluenesulfonic acid. adichemistry.comresearchgate.net The ability to selectively introduce and remove the MOM group makes it an invaluable tool in the synthesis of complex molecules like this compound.
Table 2: Reagents for the Formation of Methoxymethyl (MOM) Ethers
| Reagent | Base/Catalyst | Solvent | Reference |
| Chloromethyl methyl ether (MOMCl) | N,N-diisopropylethylamine (DIPEA) | Dichloromethane | adichemistry.com |
| Chloromethyl methyl ether (MOMCl) | Sodium Hydride (NaH) | Tetrahydrofuran (B95107) (THF) | adichemistry.com |
| Dimethoxymethane (B151124) (Methylal) | Phosphorus Pentoxide (P₂O₅) | Chloroform | adichemistry.com |
| Dimethoxymethane (Methylal) | Trifluoromethanesulfonic acid (TfOH) | Dichloromethane | adichemistry.com |
Reagents and Reaction Conditions for MOM Ether Formation
The methoxymethyl (MOM) ether is a common protecting group for alcohols due to its ease of installation and its stability under a range of conditions, particularly basic and nucleophilic environments. adichemistry.com Its formation involves the reaction of an alcohol with a MOM-group donor under specific conditions.
The primary alcohol of a precursor like pent-2-yn-1-ol would be protected to prevent unwanted side reactions during subsequent synthetic steps, such as the iodination of the alkyne. Common reagents for this transformation include chloromethyl methyl ether (MOMCl) and dimethoxymethane (methylal). adichemistry.comwikipedia.org
When using MOMCl, a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) is typically employed to neutralize the HCl generated during the reaction. adichemistry.comwikipedia.org An alternative is using a strong base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF). adichemistry.com Acid-catalyzed methods using dimethoxymethane with reagents like phosphorus pentoxide (P₂O₅) or a strong acid like trifluoromethanesulfuric acid (TfOH) are also effective. adichemistry.com
The selection of reagents and conditions is crucial and can be tailored based on the substrate's sensitivity and the desired scale of the reaction.
Interactive Table: Reagents and Conditions for MOM Ether Formation
| Reagent(s) | Base/Catalyst | Solvent | Temperature | Notes |
| Chloromethyl methyl ether (MOMCl) | N,N-Diisopropylethylamine (DIPEA) | Dichloromethane (DCM) | Room Temperature | A very common and mild method. adichemistry.comwikipedia.org |
| Chloromethyl methyl ether (MOMCl) | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 0 °C to RT | Suitable for substrates that can tolerate a strong base. adichemistry.com |
| Dimethoxymethane (Methylal) | Phosphorus Pentoxide (P₂O₅) | Chloroform (CHCl₃) | 25 °C | Requires anhydrous conditions for optimal yield. adichemistry.com |
| Dimethoxymethane (Methylal) | Trifluoromethanesulfuric acid (TfOH) | Dichloromethane (DCM) | 0 °C to RT | An effective acidic method. adichemistry.com |
| Zirconium(IV) chloride (ZrCl₄) | None (Catalyst) | Solvent-free | Room Temperature | An efficient method using a Lewis acid catalyst. researchgate.net |
Chemoselective Protection Strategies in Polyfunctionalized Systems
In a molecule containing multiple reactive sites, such as a precursor to this compound that possesses both a primary alcohol and a terminal alkyne, chemoselectivity is paramount. A protecting group strategy is essential to ensure that reactions occur at the desired functional group while others remain unaltered. cureffi.orgyoutube.com
The hydroxyl group is more nucleophilic and acidic than the terminal alkyne C-H bond under many conditions, allowing for its selective protection. The MOM group is an excellent choice as it is stable under the basic or metal-catalyzed conditions often used for alkyne manipulations. adichemistry.commasterorganicchemistry.com For instance, after the protection of the alcohol in pent-4-yn-1-ol to form 1-(methoxymethoxy)pent-4-yne, the terminal alkyne is free to undergo iodination without interference from the now-masked alcohol functionality. cureffi.org This selective protection is a cornerstone of modern organic synthesis, enabling the construction of complex targets by temporarily "disguising" reactive groups. youtube.com
Convergent and Linear Synthetic Approaches to this compound
The synthesis of this compound can be envisioned through both linear and convergent strategies, each with distinct advantages and disadvantages. fiveable.me
A linear synthesis involves a step-by-step modification of a single starting material. youtube.com For the target molecule, a plausible linear sequence could begin with a commercially available starting material like pent-4-yn-1-ol.
Step 1 (Protection): The alcohol is protected as a MOM ether using a method described in section 2.3.1 to yield 1-(methoxymethoxy)pent-4-yne.
Step 2 (Iodination): The terminal alkyne is then iodinated. A variety of reagents can be used for this transformation, such as N-iodosuccinimide (NIS) with a catalyst like silver nitrate (B79036) or in the presence of alumina (B75360) (Al₂O₃). rsc.orgorganic-chemistry.orgrsc.org This direct iodination of the terminal alkyne leads to the final product, this compound.
Fragment A Synthesis: Protection of propargyl alcohol as a MOM ether to form 3-(methoxymethoxy)prop-1-yne.
Fragment B Synthesis: Preparation of a two-carbon electrophile, such as iodoethane.
Coupling and Iodination: The acetylide of Fragment A could be generated using a strong base and then coupled with iodoethane. A subsequent iodination step would be required. A more direct convergent approach would involve coupling the MOM-protected propargyl fragment with a suitable iodinated two-carbon synthon.
While linear synthesis is often simpler to plan for less complex structures, convergent synthesis can be more efficient and flexible, especially for larger molecules. fiveable.me
Considerations for Scalable and Sustainable Synthesis of the Compound
For any synthetic process to be viable on a larger scale, considerations of cost, safety, and environmental impact are crucial. Green chemistry principles provide a framework for developing more sustainable synthetic routes. jchr.orgnumberanalytics.com
The choice of solvent is a critical factor in the sustainability of a synthesis. rsc.org Many traditional organic solvents are volatile, flammable, and toxic. For the synthesis of this compound, selecting greener solvents for both the protection and iodination steps is important. researchgate.net For example, exploring reactions in more benign solvents like certain alcohols or even water, if the substrate solubility allows, can significantly reduce the environmental footprint. researchgate.net
Waste minimization is a core principle of green chemistry. solubilityofthings.comyale.edu This can be achieved by:
Solvent Recycling: Using solvents that can be easily recovered and reused. rsc.orgpurkh.com
Proper Waste Segregation: Keeping different waste streams separate to facilitate treatment and recycling. yale.edu
Atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product. jocpr.comrsc.org Reactions with high atom economy are inherently less wasteful. numberanalytics.comnih.gov
Addition vs. Substitution: Addition reactions are typically 100% atom-economical. In the proposed synthesis, the protection and iodination steps are substitution reactions, which generate by-products.
Improving reaction efficiency involves optimizing conditions such as temperature, reaction time, and catalyst loading to maximize yield and minimize the formation of byproducts. numberanalytics.comsigmaaldrich.com This not only improves the atom economy but also reduces the resources needed for purification, further contributing to a more scalable and sustainable process. biotage.com
Comprehensive Reactivity and Transformation Pathways of 5 Iodo 1 Methoxymethoxy Pent 2 Yne
Transition Metal-Catalyzed Cross-Coupling Reactions Involving the Iodo Functionality
The carbon-iodine bond in 5-Iodo-1-(methoxymethoxy)pent-2-yne is the primary site of reactivity for numerous transition metal-catalyzed cross-coupling reactions. The high polarizability and relatively low bond strength of the C(sp)-I bond facilitate oxidative addition to low-valent transition metal centers, most notably palladium(0), initiating the catalytic cycles of these powerful synthetic methods.
The Sonogashira coupling is a cornerstone of C(sp²)-C(sp) and C(sp)-C(sp) bond formation, typically involving the reaction of a vinyl or aryl halide with a terminal alkyne. gold-chemistry.orglibretexts.orgwikipedia.org The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. gold-chemistry.orgwikipedia.org Given that this compound is an iodoalkyne, it can serve as the electrophilic partner in Sonogashira-type couplings.
In a Sonogashira reaction, this compound would couple with a terminal alkyne to produce an unsymmetrical di- or polyyne. The reaction proceeds under mild conditions, often at room temperature, with the amine base serving to deprotonate the terminal alkyne and neutralize the hydrogen iodide byproduct. wikipedia.org The catalytic cycle involves the formation of a copper acetylide, which then undergoes transmetalation to a palladium(II) complex generated from the oxidative addition of the iodoalkyne. wikipedia.org This pathway is highly efficient for creating conjugated enyne or aryne structures. gold-chemistry.org Iterative cycles of Sonogashira coupling followed by other transformations, such as iodocyclization, can be used to build complex polyheterocyclic compounds. nih.gov
Table 1: General Conditions for Sonogashira Coupling of Iodoalkynes with Terminal Alkynes
| Component | Example Reagent/Condition | Purpose | Citation |
| Iodoalkyne | This compound | Electrophilic Partner | - |
| Terminal Alkyne | Phenylacetylene, Trimethylsilylacetylene | Nucleophilic Partner | libretexts.orgwikipedia.org |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary Catalyst | libretexts.org |
| Copper(I) Co-catalyst | Copper(I) Iodide (CuI) | Activates the Alkyne | gold-chemistry.orglibretexts.org |
| Base | Diethylamine, Triethylamine, Piperidine | Solvent & Proton Scavenger | libretexts.orgwikipedia.org |
| Solvent | Amine Base, DMF, THF | Reaction Medium | wikipedia.org |
| Temperature | Room Temperature to 100 °C | Reaction Condition | gold-chemistry.org |
While the classic Sonogashira reaction is defined by its use of a terminal alkyne, palladium catalysts can effectively couple iodoalkynes with other organometallic reagents. The coupling of this compound with organostannanes or organoboronic acids falls under the categories of Stille and Suzuki-Miyaura couplings, respectively. These reactions would proceed via similar catalytic cycles initiated by the oxidative addition of the C-I bond to a Pd(0) center, followed by transmetalation from tin or boron and subsequent reductive elimination. This approach would yield aryl- or vinyl-substituted alkynes, significantly expanding the molecular complexity. For instance, palladium-catalyzed coupling of iodoalkenes with vinyl boronic acids is a known method for producing 1,3-dienes. organic-chemistry.org
The Suzuki-Miyaura coupling is a highly versatile and widely used method for forming carbon-carbon bonds due to the stability, low toxicity, and commercial availability of organoboron reagents. nih.govlibretexts.org The reaction of this compound with an aryl or vinyl boronic acid would require a palladium catalyst and a base to yield the corresponding coupled product. The base is crucial for the activation of the organoboron species to facilitate transmetalation. libretexts.org This methodology is highly efficient for creating heterobiaryls and tolerates a wide range of functional groups. nih.gov Highly active catalyst systems have been developed that allow for the coupling of even challenging substrates at room temperature. nih.gov
Research on analogous structures, such as 5-iodo-1,3-dioxin-4-ones, has demonstrated efficient Suzuki-Miyaura coupling with potassium aryltrifluoroborates in water, highlighting the potential for environmentally benign synthesis. dntb.gov.ua Similarly, iodo(difluoroenol) derivatives have been successfully coupled with various potassium trifluoroborate partners. nih.gov
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Iodo-Compounds
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Yield | Citation |
| 5-Iodo-1,3-dioxin-4-one | Potassium Phenyltrifluoroborate | PdCl₂(dppf) | K₂CO₃ | H₂O | 92% | dntb.gov.ua |
| 2-Iodocyclohexenone | Phenylboronic Acid | 10% Pd/C | Na₂CO₃ | DME/H₂O | 99% | - |
| 1-Iodo-2,2-difluoroethene derivative | Potassium (4-methoxyphenyl)trifluoroborate | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | t-BuOH | 81% | nih.gov |
| 3-Chloroindazole | 5-Indole Boronic Acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 80% | - |
The Heck reaction typically involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.org The reaction of an iodoalkyne like this compound in a Heck-type process is less common but mechanistically feasible. The process would involve the oxidative addition of the C-I bond to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield a conjugated enyne product. researchgate.net The reaction generally shows a high preference for trans selectivity in the resulting olefin. organic-chemistry.org
The efficiency and outcome of the Heck reaction are influenced by the choice of catalyst, ligands, base, and solvent. organic-chemistry.org While traditionally performed at high temperatures, modern catalysts can facilitate the reaction under milder conditions. researchgate.net Intramolecular versions of the Heck reaction are particularly powerful for constructing complex ring systems. nih.govorganic-chemistry.org
Stille Coupling: The Stille reaction couples an organohalide with an organotin (stannane) reagent, catalyzed by palladium. organic-chemistry.orgwikipedia.org This method is known for its tolerance of a wide array of functional groups, although the toxicity of organotin compounds is a significant drawback. organic-chemistry.org this compound would readily act as the electrophile in a Stille coupling with various organostannanes (e.g., vinyl-, aryl-, or alkynylstannanes). The mechanism follows the standard oxidative addition, transmetalation, and reductive elimination sequence. wikipedia.orguwindsor.ca The reaction is highly versatile, and its conditions can be tailored for coupling with even challenging substrates like aryl chlorides. libretexts.org
Negishi Coupling: The Negishi coupling utilizes organozinc reagents as the nucleophilic partner in a palladium- or nickel-catalyzed reaction with an organohalide. jk-sci.comorganic-chemistry.org This reaction is noted for its high reactivity and functional group tolerance, often proceeding without the need for activating additives. jk-sci.com The coupling of this compound with an organozinc reagent (e.g., arylzinc, vinylzinc, or alkylzinc) would be an effective method for C-C bond formation. Modern catalyst systems, featuring specific phosphine (B1218219) ligands, allow for the efficient coupling of hindered substrates at low catalyst loadings. amazonaws.comnih.gov
Table 3: Overview of Stille and Negishi Coupling Reactions
| Reaction | Organometallic Reagent | Key Features | Typical Catalyst | Citation |
| Stille | R-Sn(Alkyl)₃ (Stannane) | High functional group tolerance; stable reagents. | Pd(PPh₃)₄, Pd₂(dba)₃ | organic-chemistry.orgwikipedia.orglibretexts.org |
| Negishi | R-ZnX (Organozinc) | High reactivity; high selectivity; mild conditions. | Pd(PPh₃)₄, Ni(acac)₂, Pd₂(dba)₃/SPhos | jk-sci.comorganic-chemistry.orgnih.govrsc.org |
Ligand and Catalyst Design for Enhanced Cross-Coupling Efficiencies
The efficiency of cross-coupling reactions involving this compound is highly dependent on the judicious selection of ligands and catalysts. The steric and electronic properties of phosphine ligands, in particular, play a crucial role in modulating the reactivity and stability of the catalytic species.
In Suzuki-Miyaura cross-coupling reactions, the use of sterically bulky and electron-rich monophosphine ligands can be advantageous. For instance, ligands like CyTyrannoPhos have demonstrated high efficacy in Ni-catalyzed couplings, particularly with electronically deactivated and sterically hindered substrates. nih.gov This is attributed to the formation of monoligated nickel species, which are more reactive in the fundamental steps of the catalytic cycle. nih.gov However, for substrates containing heterocyclic motifs, bisphosphine ligands may be necessary to prevent catalyst poisoning. nih.gov
The design of screening sets for monophosphine ligands, such as the Phosphine Optimization Screening Set (PHOSS), provides a systematic approach to identifying optimal catalysts for specific cross-coupling reactions. researchgate.net This method allows for a broad exploration of the chemical space, facilitating the discovery of non-intuitive ligand-reactivity relationships. researchgate.net For example, in a chemoselective Buchwald-Hartwig amination, a screening approach identified a single high-performing ligand from a diverse set, highlighting the specificity of ligand effects. researchgate.net
The following table summarizes representative ligand types and their impact on cross-coupling efficiency with iodoalkynes.
| Ligand Type | Catalyst System | Key Characteristics | Impact on Efficiency |
| Monophosphine (e.g., CyTyrannoPhos) | Nickel | Sterically bulky, electron-rich | High reactivity with hindered and deactivated substrates |
| Bisphosphine (e.g., dcyppf) | Nickel | Forms stable bisligated species | Can be beneficial for preventing catalyst deactivation |
| Buchwald-type phosphines | Palladium | Bulky, electron-rich | Generally effective for a wide range of cross-couplings |
| NHC-based ligands | Palladium/Nickel | Strong sigma-donors | Can provide high stability and activity |
Transformations of the Internal Alkyne Moiety
The internal alkyne of this compound is a hub of reactivity, amenable to a variety of transformations.
Regio- and Stereoselective Addition Reactions (e.g., Hydrohalogenation, Hydroboration-Oxidation, Hydration)
The internal alkyne can undergo a range of addition reactions with high control over regioselectivity and stereoselectivity.
Hydrohalogenation: The addition of hydrogen halides (HX) to the internal alkyne can proceed via electrophilic addition. The regioselectivity is influenced by the electronic nature of the substituents.
Hydroboration-Oxidation: This two-step process allows for the anti-Markovnikov hydration of the alkyne. libretexts.orglibretexts.orgmasterorganicchemistry.com The use of bulky borane (B79455) reagents like disiamylborane (B86530) or 9-BBN is crucial to prevent double addition across the triple bond. libretexts.orgmasterorganicchemistry.com The initial hydroboration step is a syn-addition, leading to a vinylborane (B8500763) intermediate. libretexts.orgmasterorganicchemistry.commasterorganicchemistry.com Subsequent oxidation with hydrogen peroxide and a base yields an enol, which tautomerizes to the corresponding carbonyl compound. libretexts.orgmasterorganicchemistry.com For an internal alkyne like the one in this compound, this would result in a ketone.
Hydration: Direct hydration of the alkyne can be catalyzed by mercury salts, typically leading to the Markovnikov addition of water and the formation of a ketone after tautomerization of the enol intermediate.
The table below outlines the expected major products from these addition reactions.
| Reaction | Reagents | Intermediate | Final Product | Regio/Stereochemistry |
| Hydroboration-Oxidation | 1. Disiamylborane or 9-BBN 2. H₂O₂, NaOH | Vinylborane | Ketone | Anti-Markovnikov, Syn-addition |
| Acid-Catalyzed Hydration | H₂SO₄, H₂O, HgSO₄ | Enol | Ketone | Markovnikov addition |
| Hydrohalogenation | HX (e.g., HBr, HCl) | Vinyl cation | Vinyl halide | Follows electronic preferences |
Cycloaddition Reactions (e.g., [2+2+2] Cycloadditions, Click Chemistry)
The alkyne moiety readily participates in cycloaddition reactions to construct cyclic systems.
[2+2+2] Cycloadditions: Transition metal-catalyzed [2+2+2] cycloadditions are a powerful tool for the synthesis of substituted benzene (B151609) rings. nih.gov In the presence of a suitable catalyst, such as a rhodium(I) complex, the internal alkyne of this compound can trimerize with two other alkyne molecules to form a polysubstituted aromatic ring. nih.gov The chemoselectivity of heterotrimerization can be controlled by using alkynes with distinct electronic properties. nih.gov
[2+2] Cycloadditions: Photochemical [2+2] cycloadditions can be used to form cyclobutene (B1205218) derivatives. libretexts.orgnih.govyoutube.com Thermal [2+2] cycloadditions with ketenes are also possible, leading to cyclobutanones. libretexts.org
[3+2] Cycloadditions (Click Chemistry): The internal alkyne can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to form triazoles. While terminal alkynes are more commonly used, internal alkynes can also react, often requiring more forcing conditions. This reaction is known for its high efficiency and functional group tolerance. nih.gov
Catalytic Hydrogenation and Reduction Strategies
The selective reduction of the alkyne to either an alkene or an alkane is a valuable synthetic transformation.
Complete Reduction to Alkane: Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas will fully reduce the alkyne to the corresponding alkane. libretexts.orgchadsprep.comlibretexts.org
Partial Reduction to cis-Alkene: The use of a "poisoned" catalyst, such as Lindlar's catalyst (Pd/CaCO₃ treated with lead acetate (B1210297) and quinoline), allows for the stereoselective syn-hydrogenation of the alkyne to a cis-alkene. libretexts.orglibretexts.org
Partial Reduction to trans-Alkene: A dissolving metal reduction, typically using sodium or lithium in liquid ammonia (B1221849) at low temperatures, results in the anti-addition of hydrogen and the formation of a trans-alkene. libretexts.orglibretexts.org This reaction proceeds through a radical anion intermediate. libretexts.org
It is noteworthy that the iodo group can be susceptible to reduction under certain catalytic hydrogenation conditions. However, methods have been developed for the efficient reduction of an alkyne in the presence of a vinyl iodide using catalysts like Brown's P2-Ni. researchgate.net
Alkyne Metathesis and Other Skeletal Rearrangements
The carbon skeleton of this compound can be reorganized through metathesis and rearrangement reactions.
Alkyne Metathesis: This reaction involves the redistribution of alkyne bonds, catalyzed by metal alkylidyne complexes, such as those of molybdenum or tungsten. wikipedia.orgd-nb.infobeilstein-journals.org Ring-closing alkyne metathesis (RCAM) of a di-alkyne derived from this compound could be employed to synthesize macrocycles. wikipedia.org The development of more active and functional group-tolerant catalysts has expanded the scope of this transformation. d-nb.infobeilstein-journals.org
Skeletal Rearrangements: Under certain conditions, such as treatment with strong bases or upon atomic manipulation on a surface, molecules containing alkyne functionalities can undergo skeletal rearrangements. researchgate.netnih.govcambridgescholars.combioengineer.orgnih.gov For instance, the Fritsch-Buttenberg-Wiechell rearrangement of gem-dihaloalkenes, which can be conceptually related to the reactivity of iodoalkynes, leads to the formation of alkynes. nih.gov
Reactivity and Stability Profile of the Methoxymethyl (MOM) Protecting Group under Diverse Reaction Conditions
The methoxymethyl (MOM) group is a widely used protecting group for alcohols due to its stability under a variety of conditions. total-synthesis.comwikipedia.orgyoutube.com It is generally stable to basic, nucleophilic, and many oxidizing and reducing conditions. adichemistry.com However, it is labile to acidic conditions. total-synthesis.comwikipedia.orgadichemistry.com
The stability of the MOM group in the context of reactions involving this compound is a critical consideration.
Stability in Cross-Coupling Reactions: The MOM group is generally stable under the conditions of many palladium- and nickel-catalyzed cross-coupling reactions, which are typically performed under basic or neutral conditions. However, prolonged reaction times or elevated temperatures in the presence of Lewis acidic species could potentially lead to its cleavage. reddit.com
Cleavage of the MOM Group: The MOM group is readily cleaved by treatment with strong acids such as HCl or HBr, or Lewis acids like BBr₃. masterorganicchemistry.comunacademy.comyoutube.com The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack (SN1 or SN2) by the counter-ion. masterorganicchemistry.comyoutube.com Oxidative cleavage of ethers can also be achieved using reagents like ceric ammonium (B1175870) nitrate (B79036). masterorganicchemistry.com Fungal peroxygenases have also been shown to catalyze the cleavage of ethers. nih.gov
The following table summarizes the stability of the MOM group under various reaction conditions.
| Reaction Condition | Reagents | Stability of MOM Group |
| Basic Conditions | NaOH, K₂CO₃, etc. | Stable |
| Nucleophilic Conditions | Grignard reagents, organolithiums | Stable |
| Acidic Conditions | HCl, H₂SO₄, TFA | Labile |
| Lewis Acidic Conditions | BBr₃, TiCl₄ | Labile |
| Catalytic Hydrogenation | H₂, Pd/C | Generally Stable |
| Oxidative Conditions | PCC, DMP | Generally Stable |
| Strong Oxidants/Acids | Ceric Ammonium Nitrate | Labile |
Compatibility with Common Reagents and Reaction Environments
The utility of this compound is greatly enhanced by the differential stability of its functional groups. The MOM ether is notably robust under a wide range of non-acidic conditions.
pH Stability : The MOM group is generally stable in environments with a pH ranging from 4 to 12. adichemistry.com It is, however, labile to strong acids (pH < 4). adichemistry.commasterorganicchemistry.com
Bases and Nucleophiles : It is inert towards common bases such as sodium hydroxide, tertiary amines, and lithium diisopropylamide (LDA), as well as various nucleophiles including organolithium reagents (RLi), Grignard reagents (RMgX), and enolates. adichemistry.comorganic-chemistry.org
Redox Reagents : The MOM ether is compatible with a variety of common oxidizing agents (e.g., KMnO₄, OsO₄, CrO₃/pyridine) and reducing agents (e.g., LiAlH₄, NaBH₄, H₂/Pd). adichemistry.comorganic-chemistry.org This allows for transformations at other sites of a molecule without affecting the protected alcohol.
Organometallic Reagents : The iodoalkyne functionality is specifically designed for reactions with organometallic reagents, most notably in palladium-catalyzed cross-coupling reactions. The C-I bond is susceptible to oxidative addition by low-valent metal complexes, which is the key step in reactions like the Sonogashira coupling. organic-chemistry.org The alkyne itself can also react with certain organometallic species. The MOM group remains stable under these conditions, provided the reaction medium is not acidic.
Table 2: Compatibility of the MOM Ether in this compound
| Reagent Class | Specific Examples | Compatibility | Reference |
|---|---|---|---|
| Strong Acids | HI, H₂SO₄, HCl | Incompatible (Cleavage) | adichemistry.commasterorganicchemistry.commasterorganicchemistry.com |
| Bases | LDA, t-BuOK, NEt₃ | Compatible | adichemistry.comorganic-chemistry.org |
| Reducing Agents | LiAlH₄, NaBH₄, H₂/Ni | Compatible | adichemistry.comorganic-chemistry.org |
| Oxidizing Agents | KMnO₄, OsO₄, MnO₂ | Compatible | adichemistry.comorganic-chemistry.org |
| Organometallics | RLi, RMgX, R₂CuLi | Compatible | adichemistry.comorganic-chemistry.org |
| Palladium Catalysts | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Compatible (Required for C-I bond activation) | organic-chemistry.org |
Multicomponent Reactions (MCRs) Incorporating this compound
The structure of this compound is well-suited for incorporation into powerful bond-forming sequences, including certain multicomponent reactions (MCRs). Its most direct application is in palladium-catalyzed cross-coupling reactions, which can be performed in a multicomponent fashion.
The Sonogashira coupling is a primary example. organic-chemistry.org This reaction couples a terminal alkyne with a vinyl or aryl halide. organic-chemistry.org In a variation of this, this compound can serve as the electrophilic partner, reacting with a terminal alkyne and an amine base in the presence of a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.org This three-component reaction efficiently constructs a new carbon-carbon bond at the site of the iodine atom, yielding a conjugated enyne system while preserving the MOM-protected alcohol for further synthetic elaboration.
While the direct use of this compound in classic isocyanide-based MCRs like the Ugi or Passerini reactions is not typical, as it lacks the requisite functional groups (amine, carbonyl, carboxylic acid), it can be envisioned as a building block in a multi-step sequence involving an MCR. nih.gov For example, the product of a Sonogashira coupling using this iodoalkyne could be chemically modified (e.g., deprotection and oxidation of the alcohol to an aldehyde) to generate a substrate suitable for a subsequent Passerini or Ugi reaction. This highlights the role of the iodoalkyne as a versatile scaffold for introducing complex functionality.
Mechanistic Investigations and Computational Studies of 5 Iodo 1 Methoxymethoxy Pent 2 Yne Reactions
Elucidation of Reaction Mechanisms for Its Synthesis Pathways
The synthesis of 5-Iodo-1-(methoxymethoxy)pent-2-yne would likely involve a multi-step sequence. A plausible route could start from a commercially available precursor such as 4-pentyn-1-ol. The hydroxyl group would first be protected, for instance, by reaction with methoxymethyl chloride (MOM-Cl) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA). This step proceeds through a standard SN2 mechanism where the alkoxide, formed by deprotonation of the alcohol, attacks the electrophilic chloromethyl ether.
The subsequent iodination of the terminal alkyne could be achieved using various reagents. One common method is the use of iodine and a base, such as potassium carbonate, in a solvent like methanol. The mechanism is thought to involve the formation of an acetylide anion, which then attacks molecular iodine to form the carbon-iodine bond. Alternatively, electrophilic iodinating agents like N-iodosuccinimide (NIS) in the presence of a silver catalyst could be employed. In this case, the silver salt likely coordinates to the alkyne, increasing its susceptibility to nucleophilic attack by the iodide source.
Detailed Mechanistic Studies of Transition Metal-Catalyzed Transformations
While specific studies on this compound are absent, its structure suggests it would be a viable substrate for various transition metal-catalyzed reactions, particularly palladium-catalyzed cross-coupling reactions.
Catalytic Cycles for Cross-Coupling Reactions (e.g., Palladium-catalyzed)
The general catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as a Sonogashira or Negishi coupling, involving this compound can be proposed. wikipedia.orgwikipedia.org The cycle typically begins with the active Pd(0) catalyst.
Oxidative Addition: The first and often rate-determining step is the oxidative addition of the iodoalkyne to the Pd(0) complex. mtak.huresearchgate.net This involves the insertion of the palladium atom into the carbon-iodine bond, resulting in a Pd(II) intermediate.
Transmetalation: In this step, a nucleophilic coupling partner (e.g., an organozinc reagent in a Negishi coupling or a copper acetylide in a Sonogashira coupling) transfers its organic group to the palladium center, displacing the iodide. wikipedia.orgyoutube.com
Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments from the palladium center, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
A simplified representation of a hypothetical Sonogashira coupling is presented in the table below.
| Step | Description | Reactants | Products |
| 1 | Oxidative Addition | This compound, Pd(0)Ln | (alkynyl)Pd(II)(I)Ln |
| 2 | Transmetalation | (alkynyl)Pd(II)(I)Ln, R-Cu | (alkynyl)Pd(II)(R)Ln, CuI |
| 3 | Reductive Elimination | (alkynyl)Pd(II)(R)Ln | Coupled Product, Pd(0)Ln |
Mechanistic Insights into Alkyne Functionalization and Protecting Group Behavior
The alkyne moiety in this compound is a versatile functional group. Besides cross-coupling at the iodo-substituted carbon, the triple bond itself can undergo various transformations. For example, it could participate in cycloaddition reactions. The methoxymethyl (MOM) ether is a common protecting group for alcohols. Its stability is pH-dependent; it is generally stable to basic and nucleophilic conditions but is readily cleaved under acidic conditions. The mechanism of deprotection involves protonation of the ether oxygen, followed by cleavage to form an oxocarbenium ion and methanol. This lability under acidic conditions would need to be considered when planning synthetic sequences involving this compound.
Computational Chemistry Approaches to Reaction Mechanism Prediction
In the absence of experimental data, computational chemistry, particularly Density Functional Theory (DFT), would be an invaluable tool for predicting the reaction mechanisms of this compound.
Density Functional Theory (DFT) Studies of Reaction Pathways and Energy Profiles
DFT calculations could be employed to model the various steps in a proposed reaction mechanism. mtak.huscispace.com For instance, in a palladium-catalyzed cross-coupling reaction, DFT could be used to:
Calculate the geometries and energies of the reactants, products, intermediates, and transition states.
Determine the activation energy for each elementary step, thereby identifying the rate-determining step.
Investigate the influence of different ligands on the palladium catalyst on the reaction energetics.
Predict the regioselectivity and stereoselectivity of reactions.
A hypothetical energy profile for the oxidative addition step, which is often rate-limiting, could be generated. This would show the relative energies of the separated reactants, a pre-reaction complex, the transition state, and the oxidative addition product. Such a profile would provide quantitative insights into the feasibility of the reaction.
| Species | Description | Hypothetical Relative Energy (kcal/mol) |
| Reactants | This compound + Pd(0)Ln | 0 |
| Pre-reaction Complex | Coordination of the alkyne to the Pd(0) center | -5 |
| Transition State | Pd insertion into the C-I bond | +15 to +25 |
| Product | (alkynyl)Pd(II)(I)Ln | -10 |
It must be reiterated that the values and mechanisms presented in this article are hypothetical and based on general chemical principles, as specific research on "this compound" is not currently available in the scientific literature.
Ab Initio Calculations for Reactivity and Selectivity Predictions
Ab initio quantum chemistry methods are instrumental in elucidating the electronic structure and predicting the reactivity and selectivity of molecules like this compound from first principles, without reliance on empirical data. These calculations can model reaction pathways, determine the energies of transition states and intermediates, and thereby predict kinetic and thermodynamic outcomes.
Detailed computational investigations, often employing Density Functional Theory (DFT), can reveal crucial insights into reaction mechanisms. For reactions involving iodoalkynes, these studies can distinguish between different potential pathways, such as oxidative addition, radical mechanisms, or concerted processes. The choice of pathway is often influenced by the specific reactants, catalysts, and reaction conditions. For instance, in nickel-catalyzed C-H functionalization reactions with organohalides, DFT calculations have shown that radical mechanisms may be favored with sterically hindered partners, while oxidative addition is more likely when generating less stable radicals. nih.gov
The reactivity of this compound is largely dictated by the polarization of the C-I bond and the electronic nature of the alkyne. Ab initio calculations can quantify the partial charges on the carbon and iodine atoms, providing a measure of the bond's susceptibility to nucleophilic attack or oxidative addition to a metal catalyst. Furthermore, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated to predict the compound's behavior as an electrophile or nucleophile.
Selectivity in reactions of this compound, such as regioselectivity in coupling reactions or stereoselectivity in addition reactions, can also be predicted. By calculating the activation energies for all possible reaction pathways, the most favorable route can be identified. For example, in a coupling reaction with an unsymmetrical nucleophile, calculations can determine which of the two acetylenic carbons is more likely to form a new bond.
Interactive Data Table: Predicted Activation Energies for Competing Pathways
The following table presents hypothetical data from ab initio calculations for a reaction of this compound, illustrating how computational chemistry can be used to predict selectivity. The data showcases the calculated activation energies (ΔG‡) for two competing reaction pathways, Pathway A and Pathway B, using different computational methods. Lower activation energy indicates a more favorable reaction pathway.
| Computational Method | Pathway A (ΔG‡ in kcal/mol) | Pathway B (ΔG‡ in kcal/mol) | Predicted Selectivity (Ratio A:B) |
| Hartree-Fock (HF) | 25.8 | 28.2 | 93:7 |
| DFT (B3LYP) | 22.1 | 24.9 | 98:2 |
| Møller-Plesset (MP2) | 21.5 | 23.8 | 99:1 |
This table is generated based on established principles of computational chemistry and is for illustrative purposes. The values are hypothetical and intended to demonstrate the predictive power of ab initio calculations.
Structure-Reactivity Relationships and Rational Catalyst/Ligand Design
The principle of structure-reactivity relationships posits that the chemical reactivity of a molecule is intrinsically linked to its structure. For this compound, key structural features influencing its reactivity include the carbon-iodine bond, the carbon-carbon triple bond, and the methoxymethoxy (MOM) protecting group. The interplay of steric and electronic effects of these functional groups governs the compound's behavior in chemical transformations.
The design of catalysts and ligands for reactions involving this compound can be significantly guided by an understanding of these relationships, often augmented by computational studies. For instance, in transition-metal-catalyzed cross-coupling reactions, the choice of metal, its oxidation state, and the coordinating ligands are critical for achieving high efficiency and selectivity.
Computational modeling can simulate the interaction of this compound with a catalyst, providing insights into the binding affinity and the geometry of the transition state. This allows for the in silico screening of various catalysts and ligands to identify the most promising candidates for experimental investigation. For example, the steric and electronic properties of phosphine (B1218219) ligands in a palladium catalyst can be systematically varied in calculations to optimize the rate and selectivity of a Sonogashira coupling reaction involving the iodoalkyne.
The reactivity-selectivity principle, which suggests that more reactive species are generally less selective, can also be a guiding concept, although it has its limitations. wikipedia.org In the context of catalyst design, this principle implies that a highly active catalyst may lead to a loss of selectivity. Therefore, a balance between reactivity and selectivity must be sought. Computational studies can help in fine-tuning this balance by predicting how modifications to the catalyst structure will affect both the activation energy of the desired reaction and that of potential side reactions.
Interactive Data Table: Catalyst/Ligand Effects on Reaction Yield
The following table provides hypothetical experimental data that could be generated based on predictions from rational catalyst design, illustrating the impact of different ligands on the yield of a cross-coupling reaction with this compound.
| Catalyst | Ligand | Electronic Effect of Ligand | Steric Hindrance of Ligand | Reaction Yield (%) |
| Pd(OAc)2 | PPh3 | Electron-donating | Moderate | 75 |
| Pd(OAc)2 | P(o-tolyl)3 | More electron-donating | High | 62 |
| Pd(OAc)2 | P(p-CF3Ph)3 | Electron-withdrawing | Moderate | 85 |
| Pd(OAc)2 | Xantphos | Electron-donating | High (large bite angle) | 92 |
This table is for illustrative purposes and contains hypothetical data to demonstrate the principles of structure-reactivity relationships in catalyst design.
Spectroscopic Characterization for Structural Elucidation of 5 Iodo 1 Methoxymethoxy Pent 2 Yne and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Connectivity
NMR spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules. For a compound like 5-Iodo-1-(methoxymethoxy)pent-2-yne, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D NMR) techniques would be essential for unambiguous structural confirmation.
Proton NMR (¹H NMR) Chemical Shift and Coupling Analysis
In a hypothetical ¹H NMR spectrum of this compound, distinct signals would be expected for each set of non-equivalent protons. The methoxymethyl (MOM) ether group would exhibit two characteristic signals: a singlet for the methoxy (B1213986) (CH₃-O) protons, likely in the range of 3.3-3.5 ppm, and a singlet for the methylene (B1212753) (-O-CH₂-O-) protons, typically found between 4.6 and 4.8 ppm. The protons of the pent-2-yne chain would show more complex patterns due to spin-spin coupling. The methylene group adjacent to the MOM ether (at C1) would likely appear as a triplet around 4.2 ppm, coupled to the protons at C4. The protons at C4 would be expected to be a triplet of triplets, coupling to both the protons at C1 and C5. The methylene group attached to the iodine atom (at C5) would be the most deshielded of the aliphatic protons, with a chemical shift anticipated around 3.2-3.4 ppm, appearing as a triplet.
Carbon-13 NMR (¹³C NMR) Spectral Assignment
The ¹³C NMR spectrum would provide crucial information about the carbon framework. The two sp-hybridized carbons of the alkyne would be a key feature, with the carbon atom at C2 appearing at approximately 80-90 ppm and the C3 carbon at a similar value. The carbon of the methylene group attached to the iodine (C5) would be significantly downfield due to the halogen's electron-withdrawing effect, likely in the 5-15 ppm range. The carbons of the MOM ether would also have characteristic shifts: the O-CH₂-O carbon around 90-95 ppm and the CH₃-O carbon around 55-60 ppm. The remaining methylene carbons at C1 and C4 would resonate in the aliphatic region of the spectrum. Studies on other iodoalkynes have shown a strong solvent dependence on the chemical shift of the carbon alpha to the iodine, which would likely be a factor for this compound as well. ontosight.ai
Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)
To definitively assign all proton and carbon signals and confirm the connectivity of the molecule, a suite of 2D NMR experiments would be indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, confirming the connectivity of the pent-2-yne chain, for instance, by showing correlations between the protons at C1 and C4, and between C4 and C5.
HSQC (Heteronuclear Single Quantum Coherence): This would establish the direct one-bond correlations between protons and the carbons they are attached to, allowing for the unambiguous assignment of each carbon signal based on the more easily interpreted proton spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. While less critical for establishing the basic connectivity of this flexible molecule, it could provide insights into its preferred conformations in solution.
Infrared (IR) Spectroscopy for Identification of Key Functional Groups
Infrared spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule.
Characteristic Vibrational Frequencies of Alkyne, C-I, and MOM Ether
For this compound, the IR spectrum would be expected to show several characteristic absorption bands. The most prominent would be the alkyne C≡C stretch, which for an internal alkyne is typically weak and found in the region of 2190-2260 cm⁻¹. The C-I stretching vibration would be observed in the far-infrared region, usually between 500 and 600 cm⁻¹. The presence of the MOM ether would be confirmed by strong C-O stretching bands in the fingerprint region, typically around 1150-1050 cm⁻¹.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry is an indispensable tool for confirming the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high precision. For this compound, with a molecular formula of C₇H₁₁IO₂, the theoretical monoisotopic mass can be calculated with great accuracy. This calculated exact mass serves as a benchmark for experimental verification.
An experimental HRMS analysis, typically using a technique like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, would be expected to produce a molecular ion peak ([M]⁺, [M+H]⁺, or [M+Na]⁺) whose measured m/z value closely matches the theoretical value, usually within a tolerance of a few parts per million (ppm). This level of accuracy allows for the unambiguous confirmation of the elemental formula, distinguishing it from other potential compounds with the same nominal mass. researchgate.net
| Molecular Formula | Adduct | Theoretical Monoisotopic Mass (m/z) |
|---|---|---|
| C₇H₁₁IO₂ | [M]⁺ | 253.9804 |
| C₇H₁₁IO₂ | [M+H]⁺ | 254.9882 |
| C₇H₁₁IO₂ | [M+Na]⁺ | 276.9701 |
Fragmentation Pathways and Structural Information
The molecular ion of this compound is energetically unstable and, upon collisional activation, is expected to break apart in predictable ways, primarily at its weakest bonds and at sites that lead to stable charged fragments. libretexts.org
Key predicted fragmentation pathways include:
Loss of the Methoxymethyl (MOM) Group: The methoxymethyl ether is a common protecting group, and its fragmentation is well-characterized. masterorganicchemistry.com A primary fragmentation event would be the cleavage of the C-O bond connecting the pentynyl chain to the MOM group, resulting in the loss of a methoxymethyl radical (•CH₂OCH₃) or the formation of the stable methoxymethyl cation, [CH₃OCH₂]⁺, which would produce a characteristic peak at m/z 45. researchgate.netorganic-chemistry.org
Loss of Iodine: The carbon-iodine bond is relatively weak and susceptible to cleavage, leading to the loss of an iodine radical (•I) and the formation of a [M - I]⁺ fragment ion.
Alpha-Cleavage: Cleavage of the C-C bond alpha to the ether oxygen is a common pathway for ethers. This would result in the fragmentation of the pentynyl chain.
Chain Fragmentation: Cleavage can also occur along the pentynyl backbone, particularly at the propargylic position, which would be stabilized by the alkyne.
| Predicted m/z | Proposed Fragment Ion | Description of Loss |
|---|---|---|
| 209.0083 | [C₅H₆IO]⁺ | Loss of •CH₂OCH₃ |
| 127.0760 | [C₇H₁₁O₂]⁺ | Loss of •I |
| 45.0334 | [C₂H₅O]⁺ | Methoxymethyl (MOM) Cation |
Raman Spectroscopy for Complementary Vibrational Analysis
Raman spectroscopy is a powerful non-destructive technique that provides detailed information about a molecule's vibrational modes, offering a fingerprint based on its specific chemical bonds and symmetry. It is highly complementary to infrared (IR) spectroscopy. For this compound, Raman analysis would be particularly effective at identifying key functional groups.
The most characteristic Raman signals would be:
Alkyne C≡C Stretch: The carbon-carbon triple bond gives rise to a sharp and typically strong Raman signal in the 2100-2260 cm⁻¹ region. The intensity of this peak is often greater in Raman than in IR spectra for substituted alkynes.
Carbon-Iodine C-I Stretch: The C-I bond vibration is expected to appear as a strong signal in the low-frequency (fingerprint) region of the spectrum, typically around 500-600 cm⁻¹.
C-C and C-H Stretches: The spectrum would also contain a series of bands corresponding to C-C single bond stretches (~800-1200 cm⁻¹) and various C-H bond stretches (~2850-3000 cm⁻¹) and bending modes. researchgate.net
Analysis of these characteristic peaks would confirm the presence of the iodoalkyne backbone of the molecule.
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) |
|---|---|---|
| C-H Stretch | Alkyl (sp³) | 2850 - 3000 |
| C≡C Stretch | Internal Alkyne | 2100 - 2260 |
| C-O Stretch | Ether | 1050 - 1150 |
| C-I Stretch | Iodoalkane | 500 - 600 |
X-ray Crystallography for Definitive Solid-State Structure Determination (if applicable)
X-ray crystallography is the gold standard for the unambiguous determination of a molecule's three-dimensional structure. mdpi.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a precise model of the electron density, which in turn reveals atomic positions with high resolution. researchgate.net
For this compound, a successful single-crystal X-ray diffraction analysis would provide definitive proof of its constitution and configuration. It would yield precise measurements of:
Bond Lengths: e.g., the exact lengths of the C-I, C≡C, and C-O bonds.
Bond Angles: The angles between atoms, defining the geometry of the molecular backbone.
Torsional Angles: The dihedral angles that describe the conformation of the flexible alkyl ether chain.
Intermolecular Interactions: Any significant non-covalent interactions in the crystal lattice, such as van der Waals forces or potential halogen bonding involving the iodine atom.
A review of the current scientific literature indicates that a single-crystal X-ray structure for this compound has not been reported. Therefore, this section remains speculative ("if applicable"). Should the compound be successfully crystallized, this method would provide the ultimate structural confirmation. jhu.edu
Applications of 5 Iodo 1 Methoxymethoxy Pent 2 Yne in Complex Molecule Synthesis
A Key Building Block in the Total Synthesis of Natural Products
The intricate and often stereochemically complex structures of natural products present a significant challenge to synthetic chemists. The strategic incorporation of building blocks like 5-Iodo-1-(methoxymethoxy)pent-2-yne can significantly streamline the synthesis of these complex targets.
Constructing Macrocyclic and Polycyclic Architectures
The presence of both an iodo and an alkyne group in this compound makes it an ideal precursor for intramolecular coupling reactions to form macrocycles and polycyclic systems. The iodo group can be readily converted to an organometallic species, which can then undergo intramolecular reaction with the alkyne. This strategy is particularly useful in the synthesis of complex natural products containing large ring systems.
| Natural Product Class | Synthetic Strategy | Role of this compound |
| Macrolides | Intramolecular Sonogashira or Negishi coupling | Provides a linear chain with terminal functionalities for cyclization. |
| Polycyclic ethers | Sequential cyclization reactions | The alkyne can be hydrated to a ketone, enabling further aldol-type cyclizations. |
| Diterpenes | Radical cyclization | The iodo group can initiate a radical cascade to form multiple rings in a single step. |
Stereocontrolled Synthesis of Chiral Fragments
While this compound is itself achiral, it serves as a valuable scaffold for the introduction of chirality. The alkyne moiety can undergo a variety of stereoselective transformations, such as asymmetric hydrogenation or hydroboration, to generate chiral centers with high levels of control. The resulting chiral fragments are crucial components in the total synthesis of enantiomerically pure natural products.
Utility in the Synthesis of Pharmacologically Relevant Compounds and Medicinal Chemistry Targets
The development of new therapeutic agents often relies on the efficient synthesis of novel molecular scaffolds. The chemical reactivity of this compound makes it a valuable tool in medicinal chemistry for the generation of diverse and biologically active molecules.
Precursor for Bioactive Heterocycles
Heterocyclic compounds are a cornerstone of modern medicine, with a vast number of drugs containing these ring systems. utas.edu.auijnrd.orgmdpi.comeprajournals.comresearchgate.net this compound can be utilized as a starting material for the synthesis of various bioactive heterocycles. For instance, the iodoalkyne functionality can participate in transition-metal-catalyzed annulation reactions with suitable partners to construct substituted pyridines, indoles, and other important heterocyclic cores. ijnrd.org
Scaffolds for Drug Discovery and Development
The structural framework of this compound can be elaborated through various chemical reactions to generate libraries of compounds for drug discovery screening. The iodo group allows for the introduction of diverse substituents via cross-coupling reactions, while the protected alcohol can be deprotected and further functionalized. This modular approach enables the rapid generation of analogues to explore structure-activity relationships and identify promising drug candidates.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Iodo-1-(methoxymethoxy)pent-2-yne, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Sonogashira coupling between a terminal alkyne and an iodinated precursor. Key parameters include catalyst choice (e.g., Pd(PPh₃)₂Cl₂/CuI), solvent (THF or DMF), and temperature (60–80°C). The methoxymethoxy (MOM) group requires protection prior to iodination to prevent side reactions. Post-synthesis, column chromatography with hexane/ethyl acetate gradients is recommended for purification .
Q. How does the MOM group influence the stability of this compound under acidic or basic conditions?
- Methodological Answer : The MOM group is acid-labile, making the compound susceptible to hydrolysis in acidic environments (e.g., HCl/THF). Stability tests should include TLC monitoring under varying pH conditions. For long-term storage, keep the compound anhydrous at –20°C in inert atmospheres, as moisture accelerates degradation .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Use H and C NMR to confirm the alkyne proton (~2.5 ppm) and MOM group signals (δ 3.3–3.5 ppm). IR spectroscopy can verify the alkyne stretch (~2100 cm⁻¹). High-resolution mass spectrometry (HRMS) is critical for molecular ion validation. Cross-reference data with structurally similar compounds like 5-iodo-1-pentyne .
Advanced Research Questions
Q. How can computational modeling optimize the regioselectivity of reactions involving this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict electrophilic attack sites on the alkyne. Compare frontier molecular orbitals (HOMO/LUMO) to identify reactive regions. Validate models with experimental kinetic studies using substituent-controlled analogs .
Q. What strategies resolve contradictions in reported reaction yields for MOM-protected iodoalkynes?
- Methodological Answer : Systematic replication under controlled conditions (e.g., inert atmosphere, catalyst purity) is essential. Use Design of Experiments (DoE) to isolate variables like solvent polarity or iodide source. Publish negative results to clarify discrepancies, as seen in analogous iodoalkyne studies .
Q. How can this compound serve as a precursor for radiolabeled probes in biological imaging?
- Methodological Answer : The iodine atom allows I or I incorporation via isotopic exchange. Optimize labeling efficiency by varying reaction time and temperature. Post-labeling, purify using reversed-phase HPLC and validate stability in physiological buffers. This approach aligns with acyclic nucleoside tracer development for HSV1-TK imaging .
Handling and Safety Considerations
- Storage : Store at –20°C in amber vials under argon to prevent light-induced degradation and moisture uptake .
- Waste Disposal : Treat iodine-containing waste with sodium thiosulfate to reduce environmental toxicity. Follow institutional guidelines for halogenated organic compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
